molecular formula C12H10ClNO B8188749 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole

Cat. No.: B8188749
M. Wt: 219.66 g/mol
InChI Key: FWIYCUUNUDFDPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-2-methyl-1-tetralone with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization using an acid catalyst . The reaction conditions often include:

    Temperature: Reflux conditions

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphtho[1,2-d]oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with different substitution patterns.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted naphtho[1,2-d]oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the naphtho[1,2-d]oxazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-methyl-4,5-dihydro-1H-naphtho[1,2-d]imidazole
  • 7-Chloro-2-methyl-4,5-dihydro-1H-naphtho[1,2-d]thiazole
  • 7-Chloro-2-methyl-4,5-dihydro-1H-naphtho[1,2-d]pyrazole

Uniqueness

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole is unique due to its specific substitution pattern and the presence of an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-chloro-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-14-12-10-4-3-9(13)6-8(10)2-5-11(12)15-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIYCUUNUDFDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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